S 1432

Description

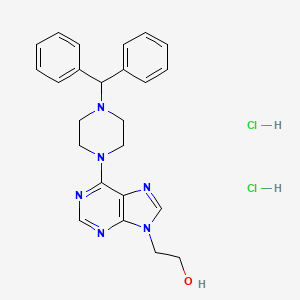

Propriétés

Numéro CAS |

24932-86-3 |

|---|---|

Formule moléculaire |

C24H28Cl2N6O |

Poids moléculaire |

487.4 g/mol |

Nom IUPAC |

2-[6-(4-benzhydrylpiperazin-1-yl)purin-9-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C24H26N6O.2ClH/c31-16-15-30-18-27-21-23(25-17-26-24(21)30)29-13-11-28(12-14-29)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,17-18,22,31H,11-16H2;2*1H |

Clé InChI |

ZXPTYCDJUOSCAP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |

Apparence |

Solid powder |

Autres numéros CAS |

24932-86-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

hydroxyethyl-9'-purinyl-6'-1-benzhydryl-4-piperazine dihydrochloride S 1432 S-1432 |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Role of SOX30: A Transcriptional Regulator in Spermatogenesis and Carcinogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a conserved High Mobility Group (HMG) box domain. Predominantly recognized for its indispensable role in male fertility, SOX30 acts as a master regulator of spermiogenesis. Emerging evidence has also elucidated its complex and often contradictory roles in various cancers, functioning as a tumor suppressor in some contexts and being associated with disease progression in others. This technical guide provides a comprehensive overview of the core functions of SOX30, detailing its molecular mechanisms, involvement in key signaling pathways, and methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Molecular Characteristics of SOX30

SOX30 is a sequence-specific DNA-binding protein that recognizes and binds to the consensus sequence 'CACA(G/A)TG' and the core motif 'ACAAT' within the promoter regions of its target genes.[1][2] This interaction is mediated by its HMG-box domain, which induces a bend in the DNA, thereby facilitating the assembly of transcriptional machinery. The expression of SOX30 is highly tissue-specific, with the most abundant expression observed in the testis, specifically in meiotic spermatocytes and postmeiotic round spermatids.[1][3]

The Pivotal Function of SOX30 in Spermatogenesis

SOX30 is a critical regulator of spermatogenesis, the process of male gamete formation. Its expression profile during spermatogenesis is tightly regulated, with a significant increase of approximately 135-fold in the testis between postnatal day 7 and 35 in mice.[1]

Key Roles in Spermatogenesis:

-

Initiation of Postmeiotic Gene Expression: SOX30 is essential for activating a large cohort of genes required for the differentiation of round spermatids into mature spermatozoa.

-

Spermiogenic Arrest: Genetic ablation of Sox30 in mouse models results in male sterility due to a complete arrest of spermiogenesis at the early round spermatid stage (steps 2-3). This is characterized by the failure of proacrosomic vesicles to form a single acrosome and abnormal chromocenter formation.

-

Regulation of Key Spermatid-Specific Genes: SOX30 directly binds to the promoters of and activates numerous genes crucial for spermiogenesis, including those involved in nuclear restructuring and condensation (e.g., Tnp1, Hils1) and acrosome formation.

Quantitative Analysis of SOX30-Regulated Genes in Spermatogenesis

RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been instrumental in identifying the direct and indirect targets of SOX30 in the testis.

| Analysis | Cell Type | Downregulated Genes with SOX30 Promoter Binding | Upregulated Genes with SOX30 Promoter Binding | Reference |

| ChIP-seq & RNA-seq | Pachytene Spermatocytes | 46 | 1 | |

| ChIP-seq & RNA-seq | Round Spermatids | 67 | 2 |

The Dichotomous Role of SOX30 in Cancer

The function of SOX30 in oncology is context-dependent, acting as a tumor suppressor in several malignancies while its role in others remains to be fully elucidated.

SOX30 as a Tumor Suppressor

In multiple cancer types, SOX30 expression is downregulated, often due to hypermethylation of its promoter region. Its tumor-suppressive functions are primarily mediated through the regulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

-

Lung Cancer: SOX30 is frequently silenced in lung cancer. Its re-expression induces apoptosis and inhibits tumor growth by directly binding to the promoter of the TP53 gene and activating its transcription. SOX30 also acts as a master regulator of desmosomal genes, and by activating their transcription, it suppresses tumor growth and metastasis in lung adenocarcinoma.

-

Other Cancers: SOX30 has been shown to inhibit cell proliferation and invasion in prostate, bladder, and colon cancer.

SOX30 Expression in Cancer: A Quantitative Overview

| Cancer Type | SOX30 Expression Change | Associated Clinical Outcome | Reference |

| Lung Adenocarcinoma | Downregulated | High expression correlates with better prognosis. | |

| Lung Squamous Cell Carcinoma | No significant association with prognosis. | ||

| Ovarian Cancer | Overexpressed in advanced stages. | High expression predicts better overall survival in advanced-stage patients. | |

| Colorectal Cancer | Downregulated | High expression is negatively correlated with tumor size and metastasis. |

Signaling Pathways Regulated by SOX30

SOX30 exerts its biological functions by modulating critical intracellular signaling pathways, most notably the Wnt and p53 pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

SOX30 is a negative regulator of the canonical Wnt signaling pathway, which is aberrantly activated in many cancers. SOX30 inhibits this pathway through a dual mechanism:

-

Transcriptional Repression of β-catenin: SOX30 directly binds to the promoter of CTNNB1 (the gene encoding β-catenin) and represses its transcription.

-

Protein-Protein Interaction: SOX30 can also physically interact with β-catenin, thereby preventing its interaction with the TCF/LEF family of transcription factors and subsequent activation of Wnt target genes.

Activation of the p53 Signaling Pathway

In the context of lung cancer, SOX30 functions as a direct transcriptional activator of the tumor suppressor protein p53. By binding to the promoter of the TP53 gene, SOX30 upregulates p53 expression, leading to the induction of apoptosis and cell cycle arrest through the activation of p53 target genes like BAX and p21.

Experimental Protocols for SOX30 Research

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify SOX30 binding sites in the genome.

I. Cell Fixation and Chromatin Preparation:

-

Culture cells to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells and isolate nuclei.

-

Sonciate the chromatin to shear DNA to an average size of 200-600 bp.

II. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade anti-SOX30 antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

III. Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

IV. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

V. Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify regions of SOX30 enrichment.

-

Perform motif analysis to identify the SOX30 binding motif.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of SOX30 and its target genes.

I. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

II. qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene for normalization), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

III. Data Analysis:

-

Calculate the Ct values for the gene of interest and the housekeeping gene.

-

Determine the relative gene expression using the 2-ΔΔCt method.

Immunohistochemistry (IHC)

This protocol outlines the steps for detecting SOX30 protein expression in paraffin-embedded tissue sections.

I. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

II. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating.

III. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate with a primary antibody against SOX30.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

IV. Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount with a coverslip.

Conclusion

SOX30 is a transcription factor with critical, well-defined functions in spermatogenesis and a complex, context-dependent role in cancer. Its ability to regulate key signaling pathways such as Wnt and p53 underscores its importance in cellular homeostasis and disease. The methodologies outlined in this guide provide a framework for the continued investigation of SOX30, which may lead to the development of novel therapeutic strategies for male infertility and various cancers. Further research is warranted to fully dissect the intricate regulatory networks governed by SOX30 and to harness this knowledge for clinical applications.

References

The Role of SOX30 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a highly conserved High Mobility Group (HMG) box domain that mediates DNA binding. Emerging evidence has illuminated the multifaceted role of SOX30 as a critical regulator of gene expression in diverse biological processes, including embryonic development, spermatogenesis, and tumorigenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning SOX30's function as a transcriptional regulator, its involvement in key signaling pathways, and its interactions with other proteins. Detailed experimental methodologies are provided to facilitate further research into this pivotal transcription factor.

Introduction

SOX30, encoded by the SOX30 gene, functions as both a transcriptional activator and repressor, intricately controlling the expression of a wide array of target genes.[1] Its expression is tightly regulated, often through epigenetic mechanisms such as DNA methylation, and is crucial for normal cellular function.[2][3] Dysregulation of SOX30 expression has been implicated in various pathologies, most notably in cancer, where it can act as a tumor suppressor.[4][5] This guide will explore the core functions of SOX30 in transcriptional regulation, with a focus on its role in modulating the Wnt/β-catenin and p53 signaling pathways, and its interplay with histone deacetylase 3 (HDAC3).

SOX30-Mediated Transcriptional Regulation

SOX30 exerts its regulatory effects by binding to specific DNA sequences in the promoter regions of its target genes. The consensus binding motif for SOX30 contains the sequence 5'-ACAAT-3'. Upon binding, SOX30 can either activate or repress transcription, depending on the cellular context and the presence of co-regulatory proteins.

Regulation of Gene Expression

SOX30 has been shown to regulate the expression of numerous genes involved in critical cellular processes. The following table summarizes quantitative data on the effect of SOX30 on the expression of some of its key target genes.

| Target Gene | Cell Line/System | Experimental Approach | Fold Change in Expression (SOX30 Overexpression) | Reference |

| p53 | A549, H460 | qRT-PCR | >2-fold increase | |

| BAX | A549, H460 | qRT-PCR | >2-fold increase | |

| p21 | A549, H460 | qRT-PCR | >2-fold increase | |

| PMAIP1 | A549, H460 | qRT-PCR | >2-fold increase | |

| β-catenin (CTNNB1) | A549 | RT-qPCR | Significant decrease | |

| c-Myc | A549 | RT-qPCR | Significant decrease | |

| Cyclin D1 (CCND1) | A549 | RT-qPCR | Significant decrease | |

| Desmoplakin (DSP) | Lung Adenocarcinoma Cells | qPCR | Upregulated | |

| Junction Plakoglobin (JUP) | Lung Adenocarcinoma Cells | qPCR | Upregulated | |

| Desmocollin-3 (DSC3) | Lung Adenocarcinoma Cells | qPCR | Upregulated |

Role of SOX30 in Signaling Pathways

SOX30 is a key player in several signaling pathways that are fundamental to cell fate decisions, proliferation, and apoptosis.

The Wnt/β-catenin Signaling Pathway

SOX30 acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. SOX30 employs a dual mechanism to attenuate Wnt signaling. Firstly, it directly binds to the promoter of the β-catenin gene (CTNNB1) and represses its transcription. Secondly, SOX30 can physically interact with the β-catenin protein, thereby preventing its interaction with TCF/LEF transcription factors and subsequent activation of Wnt target genes.

Caption: SOX30 inhibits Wnt/β-catenin signaling.

The p53 Signaling Pathway

In contrast to its role in the Wnt pathway, SOX30 acts as a transcriptional activator of the tumor suppressor protein p53. SOX30 directly binds to a specific site in the TP53 promoter, leading to increased p53 transcription. This, in turn, activates downstream p53 target genes involved in apoptosis and cell cycle arrest, such as BAX, PMAIP1, and p21.

Caption: SOX30 activates the p53 signaling pathway.

Protein-Protein Interactions

SOX30's function as a transcriptional regulator is also modulated through its interaction with other proteins.

Interaction with HDAC3

SOX30 has been shown to interact with Histone Deacetylase 3 (HDAC3). This interaction is crucial for the transcriptional regulation of postmeiotic genes during spermatogenesis. The C-terminus of SOX30 is responsible for mediating this interaction. Depletion of SOX30 abolishes the genomic recruitment of HDAC3 to its binding sites, indicating that SOX30 is required for targeting HDAC3 to specific genomic loci.

Caption: Interaction of SOX30 with HDAC3.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline for performing ChIP to identify the genomic binding sites of SOX30.

Materials:

-

Cells expressing SOX30

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Sonicator

-

Anti-SOX30 antibody (ChIP-grade)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-SOX30 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

References

- 1. assaygenie.com [assaygenie.com]

- 2. HDAC3 controls male fertility through enzyme-independent transcriptional regulation at the meiotic exit of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The C1494T Mutation: A Mitochondrial Variant Underlying Aminoglycoside Ototoxicity and Non-Syndromic Hearing Loss

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C1494T mutation, a point mutation in the mitochondrial 12S ribosomal RNA (rRNA) gene, is a clinically significant variant strongly associated with an increased susceptibility to aminoglycoside-induced hearing loss and non-syndromic sensorineural hearing loss. This guide provides a comprehensive overview of the discovery, molecular mechanism, clinical significance, and diagnostic methodologies related to the C1494T mutation. Quantitative data from various studies are summarized, and detailed experimental protocols for its detection are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the mutation's impact and the methods used for its characterization.

Discovery and Clinical Significance

The C1494T mutation was first identified in a large Chinese family exhibiting maternally inherited aminoglycoside-induced and non-syndromic hearing loss[1][2]. This discovery established a crucial link between a specific mitochondrial DNA (mtDNA) variant and ototoxicity, a known side effect of aminoglycoside antibiotics. Individuals carrying this mutation who are exposed to aminoglycosides, even at standard therapeutic doses, are at a significantly higher risk of developing permanent hearing loss[1][3][4]. The hearing loss can also manifest without aminoglycoside exposure, albeit with variable penetrance and age of onset.

The clinical presentation of hearing loss associated with the C1494T mutation can range from mild to profound sensorineural deafness. The severity and onset of the hearing impairment can be influenced by factors such as the specific aminoglycoside used, the duration of treatment, and potentially other genetic and environmental modifiers. The prevalence of the C1494T mutation is relatively low in the general population but represents a significant cause of preventable hearing loss.

Population Frequencies

The carrier rate of the C1494T mutation varies among different populations. The table below summarizes the prevalence data from a large-scale study.

| Population Cohort | Number of Individuals Screened | Number of C1494T Carriers | Carrier Rate (%) | Reference |

| Unrelated women with normal hearing | 4,210 | 1 | 0.02 |

Molecular Mechanism of Pathogenicity

The C1494T mutation occurs in the A-site of the mitochondrial 12S rRNA, a highly conserved region critical for the binding of aminoacyl-tRNA during protein synthesis. The substitution of cytosine (C) with thymine (T) at nucleotide position 1494 alters the secondary structure of the 12S rRNA, making the mitochondrial ribosome more closely resemble its bacterial counterpart.

Aminoglycoside antibiotics exert their antibacterial effect by binding to the A-site of the bacterial 16S rRNA, leading to mistranslation and inhibition of protein synthesis. The structural change induced by the C1494T mutation in the human mitochondrial 12S rRNA creates a higher affinity binding site for aminoglycosides. This enhanced binding in the mitochondria of cochlear hair cells leads to the inhibition of mitochondrial protein synthesis, oxidative stress, and ultimately, apoptosis of these sensory cells, resulting in irreversible hearing loss.

Signaling Pathway of Aminoglycoside-Induced Hair Cell Apoptosis

The following diagram illustrates the proposed signaling pathway leading to cochlear hair cell death in individuals with the C1494T mutation upon exposure to aminoglycosides.

Experimental Protocols for C1494T Mutation Detection

Several molecular techniques are employed for the detection of the C1494T mutation. The choice of method often depends on the required throughput, sensitivity, and cost.

Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

This is a widely used and cost-effective method for detecting the C1494T mutation. The mutation abolishes a restriction site for the enzyme HphI.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a peripheral blood sample using a standard DNA extraction kit.

-

PCR Amplification: A specific fragment of the mitochondrial 12S rRNA gene encompassing the C1494T mutation site is amplified using PCR.

-

Forward Primer: 5'-GAAGCGCGTACACACCGCCCGT-3'

-

Reverse Primer: Sequence flanking the 3' end of the target region.

-

-

Restriction Enzyme Digestion: The PCR product is incubated with the HphI restriction enzyme.

-

Gel Electrophoresis: The digested products are separated by size on an agarose gel.

-

Wild-type (1494C): The PCR product is cleaved by HphI, resulting in two smaller fragments (e.g., 370 bp and 71 bp).

-

Mutant (1494T): The HphI restriction site is absent, and the PCR product remains undigested (e.g., 441 bp).

-

DNA Sequencing

Direct sequencing of the PCR product is the gold standard for mutation confirmation.

Methodology:

-

DNA Extraction and PCR Amplification: As described in the PCR-RFLP protocol.

-

PCR Product Purification: The amplified DNA is purified to remove primers and unincorporated nucleotides.

-

Sanger Sequencing: The purified PCR product is sequenced using a capillary-based automated DNA sequencer.

-

Sequence Analysis: The resulting sequence is aligned with the reference mitochondrial DNA sequence (e.g., GenBank accession number: NC_012920.1) to identify the C to T substitution at position 1494.

Multiplex Allele-Specific PCR (MAS-PCR)

This method allows for the simultaneous detection of multiple mutations, such as C1494T and the more common A1555G mutation.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from the sample.

-

Multiplex PCR: A PCR reaction is performed with a set of primers designed to specifically amplify the wild-type and mutant alleles for both C1494T and A1555G. The presence of specific PCR products of different sizes indicates the presence of the respective mutations.

-

Gel Electrophoresis: The PCR products are visualized on an agarose gel to determine the genotype.

Experimental Workflow for C1494T Mutation Screening

The following diagram outlines a typical workflow for screening and confirming the C1494T mutation.

Functional Analysis of the C1494T Mutation

Functional studies using cytoplasmic hybrid (cybrid) cell lines have been instrumental in elucidating the pathogenic mechanism of the C1494T mutation.

Cybrid Cell Line Studies

Cybrid cells are created by fusing enucleated cells from an individual carrying the mtDNA mutation with a cell line that has been depleted of its own mtDNA (ρ° cells). This allows for the study of the effects of the mtDNA mutation in a constant nuclear genetic background.

Key Findings from Cybrid Studies:

-

Reduced Mitochondrial Protein Synthesis: Cybrid cells carrying the C1494T mutation exhibit a significant decrease in the rate of mitochondrial protein synthesis compared to control cells.

-

Increased Aminoglycoside Sensitivity: The growth of C1494T cybrid cells is significantly inhibited by aminoglycosides like paromomycin, demonstrating the increased sensitivity conferred by the mutation.

-

Impaired Respiration: The mutation leads to defects in the mitochondrial respiratory chain, particularly affecting the activity of complexes I, III, and IV, resulting in reduced oxygen consumption.

Quantitative Data from Functional Studies

The following table summarizes key quantitative findings from functional analyses of the C1494T mutation.

| Parameter | C1494T Mutant Cybrids | Control Cybrids | Percentage Change | Reference |

| Rate of Mitochondrial Protein Synthesis | Decreased | Normal | ~40% reduction | |

| Cell Growth Inhibition by Paromomycin | Significantly Increased | Minimal | - | |

| Malate/Glutamate-driven Respiration | Decreased | Normal | Significant reduction |

Conclusion and Future Directions

The C1494T mutation in the mitochondrial 12S rRNA gene is a well-characterized pathogenic variant that predisposes individuals to aminoglycoside-induced and non-syndromic hearing loss. Understanding its molecular mechanism has paved the way for the development of diagnostic screening methods to prevent ototoxicity. For individuals in high-risk families or those requiring aminoglycoside therapy, genetic screening for the C1494T and other relevant mitochondrial mutations is highly recommended.

Future research should focus on identifying nuclear modifier genes that influence the penetrance and expressivity of the hearing loss phenotype associated with the C1494T mutation. Furthermore, the development of therapeutic strategies to mitigate the ototoxic effects of aminoglycosides in susceptible individuals is a critical area of investigation. This could include the development of novel antibiotics that do not bind to the altered mitochondrial ribosome or the exploration of protective agents that can prevent cochlear hair cell apoptosis.

References

- 1. Mitochondrial DNA mutations associated with aminoglycoside induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maternally Inherited Aminoglycoside-Induced and Nonsyndromic Deafness Is Associated with the Novel C1494T Mutation in the Mitochondrial 12S rRNA Gene in a Large Chinese Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

A Technical Guide to the SOX30 Gene and Protein: Structure, Function, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a conserved High Mobility Group (HMG) box DNA-binding domain.[1] Initially thought to be involved primarily in spermatogenesis, emerging evidence has revealed its multifaceted roles in tumor suppression, particularly in lung and colorectal cancers.[2][3][4] SOX30 exerts its functions by modulating critical signaling pathways, including Wnt/β-catenin and p53, through direct transcriptional regulation and protein-protein interactions.[5] This technical guide provides a comprehensive overview of the SOX30 gene structure, its protein domains, its role in key signaling pathways, and detailed protocols for its experimental investigation.

SOX30 Gene Structure

The SOX30 gene encodes the SOX30 protein, a transcription factor with critical roles in development and disease. Like many other SOX family members, its structure includes multiple exons, with the HMG-box domain being a key feature encoded within its sequence. In mice, for instance, the HMG-box domain is encoded by exon 2. The gene's expression is tightly regulated, often through epigenetic mechanisms such as DNA methylation. In normal tissues, SOX30 is highly expressed in the testis, while its expression is silenced or downregulated via hypermethylation in several types of cancer.

Table 1: Human SOX30 Gene Characteristics

| Feature | Description | Source(s) |

|---|---|---|

| Gene Symbol | SOX30 | |

| Full Name | SRY-Box Transcription Factor 30 | |

| Chromosomal Locus | 5q32 | |

| Exon Count | 5 (in Tilapia as an example) |

| Key Structural Feature | The HMG-box domain is interrupted by an intron. | |

Note: The exact number and size of exons and introns can vary between species. The data from Tilapia provides a representative multi-exonic structure.

SOX30 Protein Domains and Function

The SOX30 protein's function is intrinsically linked to its structure, which is dominated by the highly conserved HMG-box domain. However, regions outside this core domain are also crucial for its regulatory activities.

High Mobility Group (HMG) Box Domain

The defining feature of all SOX proteins is the 79-amino acid HMG-box domain. This domain is responsible for binding to the minor groove of DNA, recognizing the consensus sequence WWCAAW (W=A or T), and inducing a sharp bend in the DNA architecture. This architectural change facilitates the assembly of transcriptional machinery on target gene promoters. The HMG box of SOX30 is composed of three α-helices that form an L-shape, a structure highly similar to other SOX family members.

Other Functional Regions

While the HMG box is essential for DNA binding, other regions of the SOX30 protein mediate protein-protein interactions and modulate its transcriptional activity.

-

Amino-Terminus: The N-terminal region of SOX30 is required for its physical interaction with β-catenin.

-

Carboxyl-Terminus: The C-terminal region is necessary for attenuating the transcriptional activity of the β-catenin/TCF complex. The C-terminal tail of the HMG domain is generally important for recruiting other transcription factors.

Table 2: SOX30 Protein Characteristics

| Feature | Description | Source(s) |

|---|---|---|

| Protein Size | 552 amino acids (in P. sinensis) | |

| Molecular Weight | ~60.5 kDa (in P. sinensis) | |

| Core Domain | High Mobility Group (HMG) Box | |

| HMG Domain Function | Sequence-specific DNA binding and bending. |

| Other Functional Regions | N-terminus (β-catenin interaction), C-terminus (transcriptional regulation). | |

SOX30 in Core Signaling Pathways

SOX30 functions as a critical node in signaling pathways that govern cell fate, proliferation, and apoptosis. Its role as a tumor suppressor is primarily linked to its ability to antagonize the Wnt pathway and activate the p53 pathway.

Attenuation of the Wnt/β-Catenin Pathway

In lung cancer, SOX30 acts as a potent inhibitor of the Wnt signaling pathway through a dual mechanism.

-

Transcriptional Repression: SOX30 can directly bind to the promoter of CTNNB1 (the gene encoding β-catenin) to repress its transcription.

-

Post-translational Interference: SOX30 physically interacts with β-catenin in the nucleus. This interaction prevents β-catenin from binding to its transcriptional co-activator, TCF, thereby inhibiting the expression of Wnt target genes involved in metastasis.

Activation of the p53 Tumor Suppressor Pathway

SOX30 plays a pro-apoptotic role by directly activating the master tumor suppressor, p53. In lung cancer cells, SOX30 was found to bind to a specific site (+115 to +121) in the TP53 promoter. This binding event serves to activate p53 transcription, leading to an increase in p53 protein levels. Elevated p53 then triggers the downstream apoptotic cascade, thereby suppressing tumor growth.

Key Experimental Protocols

Investigating the function of a transcription factor like SOX30 requires a suite of molecular biology techniques. Below are detailed protocols for three essential assays: Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and Co-Immunoprecipitation (Co-IP).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA sequences to which SOX30 binds in vivo, such as the TP53 promoter.

Methodology:

-

Cross-linking: Treat cells (e.g., ~1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a buffer containing protease inhibitors to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to generate fragments of 200-700 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (~25-50 µg) overnight at 4°C with a ChIP-grade anti-SOX30 antibody. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial column kit.

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers flanking the putative SOX30 binding site or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to quantify the ability of SOX30 to regulate the transcriptional activity of a target promoter.

Methodology:

-

Construct Preparation:

-

Reporter Plasmid: Clone the promoter region of a putative SOX30 target gene (e.g., TP53 promoter) upstream of a firefly luciferase gene in a reporter vector.

-

Effector Plasmid: Clone the full-length SOX30 coding sequence into an expression vector (e.g., pcDNA3.1).

-

Control Plasmid: A vector expressing Renilla luciferase is used to normalize for transfection efficiency.

-

-

Co-transfection: Co-transfect a suitable cell line (e.g., HEK293T or a lung cancer cell line like A549) with the reporter, effector, and normalization plasmids using a standard transfection reagent. An empty effector vector should be used as a negative control.

-

Incubation: Culture the cells for 24-48 hours to allow for plasmid expression and interaction with the reporter gene.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in SOX30-expressing cells to that of the empty vector control.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to validate protein-protein interactions, such as between SOX30 and β-catenin.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing low ionic strength salt and non-ionic detergents like NP-40) supplemented with protease inhibitors. This preserves native protein complexes.

-

Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a specific antibody against the "bait" protein (e.g., anti-SOX30) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Pulldown: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot. Probe the membrane with an antibody against the putative interacting "prey" protein (e.g., anti-β-catenin) to confirm its presence in the pulldown.

References

- 1. SOX gene family - Wikipedia [en.wikipedia.org]

- 2. The transcription factor SOX30 is a key regulator of mouse spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOX30, a novel epigenetic silenced tumor suppressor, promotes tumor cell apoptosis by transcriptional activating p53 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SOX30 Overexpression Reflects Tumor Invasive Degree, Lymph Node Metastasis and Predicts Better Survival in Colorectal Cancer Patients: A Long-Term Follow-Up Cohort Study [frontiersin.org]

- 5. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Normal Expression Patterns of SOX30 in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a highly conserved high-mobility group (HMG) DNA-binding domain. These proteins are crucial regulators of embryonic development and cell fate determination. Emerging evidence highlights SOX30's role as a tumor suppressor in several cancers, primarily through its involvement in the p53 and Wnt/β-catenin signaling pathways. Understanding the normal expression pattern of SOX30 across various human tissues is fundamental for elucidating its physiological functions and for providing a baseline against which pathological expression changes in disease states, such as cancer, can be assessed. This technical guide provides a comprehensive overview of SOX30 expression in normal human tissues, detailing quantitative expression data, experimental methodologies, and its role in key signaling pathways.

Data Presentation: SOX30 Expression in Normal Human Tissues

The expression of SOX30 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and semi-quantitative data, primarily sourced from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).

RNA Expression Levels (GTEx)

The GTEx project provides RNA sequencing data from a large number of non-diseased tissue sites. The data is presented as Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Testis | 147.4 |

| Pituitary | 1.95 |

| Ovary | 1.13 |

| Vagina | 0.77 |

| Uterus | 0.65 |

| Cervix Uteri | 0.54 |

| Fallopian Tube | 0.49 |

| Breast (Mammary Tissue) | 0.36 |

| Prostate | 0.28 |

| Adrenal Gland | 0.26 |

| Bladder | 0.25 |

| Lung | 0.22 |

| Esophagus - Mucosa | 0.21 |

| Kidney - Cortex | 0.20 |

| Colon - Transverse | 0.18 |

| Small Intestine - Terminal Ileum | 0.17 |

| Stomach | 0.16 |

| Spleen | 0.15 |

| Adipose - Subcutaneous | 0.14 |

| Skin - Sun Exposed (Lower leg) | 0.13 |

| Heart - Left Ventricle | 0.12 |

| Skeletal Muscle | 0.11 |

| Liver | 0.10 |

| Brain - Cerebellum | 0.09 |

| Pancreas | 0.08 |

| Whole Blood | 0.07 |

Note: Data is based on the GTEx V8 release. Tissues with very low or no expression are not listed for brevity.

Protein Expression Levels (Human Protein Atlas)

The Human Protein Atlas provides data on protein expression based on immunohistochemistry (IHC) in a wide range of normal human tissues. The expression levels are annotated as High, Medium, Low, or Not detected.

| Tissue | Expression Level | Staining Pattern |

| Testis | High | Strong nuclear positivity in spermatids and moderate cytoplasmic staining in some cells.[1][2] |

| Nasopharynx | Medium | Moderate cytoplasmic staining.[1] |

| Adrenal Gland | Medium | Moderate cytoplasmic staining.[1] |

| Cerebellum | Low | Weak staining in Purkinje cells.[1] |

| Lymphoid Tissues | Low | Subset of cells with strong cytoplasmic staining. |

| Glandular Tissues | Low | Moderate cytoplasmic staining in various glandular cells. |

| Most other tissues | Not detected/Low | Weakly stained or negative. |

Signaling Pathways Involving SOX30

SOX30 is a key regulator of two critical signaling pathways implicated in both development and disease: the Wnt/β-catenin pathway and the p53 pathway.

SOX30 in the Wnt/β-catenin Signaling Pathway

SOX30 acts as a negative regulator of the Wnt/β-catenin signaling pathway through a dual mechanism. Firstly, it can directly bind to the promoter of β-catenin (CTNNB1) to repress its transcription. Secondly, SOX30 can physically interact with β-catenin in the nucleus, competing with TCF/LEF transcription factors for β-catenin binding, thereby inhibiting the transcription of Wnt target genes.

SOX30 in the p53 Signaling Pathway

SOX30 functions as a direct transcriptional activator of the tumor suppressor protein p53. It binds to a specific site in the p53 promoter, leading to increased p53 transcription and subsequent accumulation of p53 protein. This, in turn, activates downstream p53 target genes involved in apoptosis and cell cycle arrest, such as BAX and p21.

References

The Evolutionary Journey of SOX30: A Conserved Regulator of Male Fertility and Tumor Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRY-Box Transcription Factor 30 (SOX30), the sole member of the SOX group H, is an evolutionarily conserved gene critical to vertebrate development and health. Once thought to be a mammal-specific gene, recent phylogenetic and syntenic analyses have revealed its presence across the animal kingdom, from invertebrates to humans. Its primary and most well-documented role is as a master regulator of spermatogenesis, where it orchestrates the transition from meiotic to post-meiotic gene expression essential for producing functional sperm. Beyond its role in fertility, SOX30 has emerged as a significant tumor suppressor, frequently silenced in various cancers and acting through key signaling pathways like Wnt/β-catenin and p53 to control cell proliferation and apoptosis. This guide provides a comprehensive overview of the evolutionary conservation, molecular function, regulation, and signaling involvement of SOX30, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a foundational resource for ongoing research and therapeutic development.

Evolutionary Conservation of the SOX30 Gene

The SOX family of transcription factors is defined by a highly conserved High Mobility Group (HMG) box DNA-binding domain. While initially identified in mammals, SOX30 orthologs have since been discovered in non-mammalian vertebrates, including reptiles, birds, and fish, as well as in invertebrates.[1][2] This widespread presence points to an ancient origin and a fundamentally important biological role.

Phylogenetic Analysis

Phylogenetic tree construction based on the amino acid sequences of the HMG-box domain places SOX30 in its own distinct clade (Group H).[3] Multiple sequence alignments reveal that while the HMG-box is highly conserved across species, the N-terminal and C-terminal regions of the protein are highly divergent, suggesting rapid evolution of the non-DNA-binding domains.[1] This pattern of a conserved functional domain flanked by variable regions is common for transcription factors, allowing for the preservation of core DNA-binding activity while enabling diversification of regulatory interactions.

Sequence Conservation

The conservation of the SOX30 protein sequence varies significantly between the full-length protein and the critical HMG-box domain. The HMG-box shows substantial identity across diverse vertebrate taxa, underscoring its essential function in DNA binding. In contrast, the overall protein identity is much lower, reflecting the divergence in the regulatory domains.

| Species Comparison | Full-Length Protein Identity (%) | HMG-Box Domain Identity (%) | Data Source |

| Human vs. Mouse | 72.1% | 96.2% | Calculated from NCBI Orthologs |

| Human vs. Chicken | 45.3% | 88.6% | Calculated from NCBI Orthologs |

| Human vs. Xenopus tropicalis (Frog) | 38.9% | 84.8% | Calculated from NCBI Orthologs |

| P. sinensis vs. C. mydas (Turtles) | 91.4% | >95% (inferred) | [4] |

| Tilapia vs. Guppy (Fish) | ~28% | ~52.9% |

Table 1: Representative amino acid sequence identities for SOX30 orthologs compared to Human SOX30 or as specified. Full-length identity can vary with isoform selection; values are approximate.

Conservation of Synteny

Further evidence for the orthologous relationship of SOX30 across species comes from synteny analysis, which examines the conservation of gene order on chromosomes. In humans, the SOX30 gene is located on chromosome 5. This genomic neighborhood, including adjacent genes like THG1L and ADAM19, is conserved in mice (chromosome 11), chickens (chromosome 13), and frogs, providing strong evidence that these genes arose from a common ancestor.

References

- 1. Characterization, phylogeny, alternative splicing and expression of Sox30 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Characterization and Expression Patterns of Sox3 and Sox30 Genes and Response to Exogenous Hormones in the Chinese Soft-Shelled Turtle (Pelodiscus sinensis) [mdpi.com]

Preliminary Studies on SOX30 C1432T Variant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SRY-Box Transcription Factor 30 (SOX30) is a critical regulator of embryonic development and cell fate determination. Dysregulation of SOX30 has been implicated in various cancers and developmental disorders. This document outlines a comprehensive framework for the preliminary investigation of a specific genetic variant, C1432T, within the SOX30 gene. As no prior studies on this particular variant exist, this guide serves as a foundational roadmap for its characterization. We propose a multi-pronged approach encompassing in silico analysis, molecular characterization, and functional assays to elucidate the potential impact of the SOX30 C1432T variant on protein function and cellular processes. Detailed experimental protocols, structured data presentation formats, and visualized workflows are provided to facilitate the initiation of these crucial preliminary studies.

Introduction to SOX30

The SOX30 gene, located on human chromosome 5q33.3, encodes a member of the SOX (SRY-related HMG-box) family of transcription factors.[1][2] These proteins are characterized by a highly conserved DNA-binding domain known as the High Mobility Group (HMG) box, which enables them to bind to specific DNA sequences and regulate the transcription of target genes.

SOX30 is predominantly expressed in the testis and is crucial for spermatogenesis, specifically for the activation of postmeiotic genes.[3][4] Emerging evidence also points to a significant role for SOX30 as a tumor suppressor in various cancers, including lung, colorectal, and breast cancer.[5] It has been shown to inhibit tumor metastasis by suppressing the Wnt/β-catenin signaling pathway and activating p53-mediated apoptosis. Given its pivotal roles in both development and disease, the functional consequences of genetic variations within the SOX30 gene warrant thorough investigation.

The SOX30 C1432T Variant

Based on the human SOX30 reference transcript NM_007017.3, the C1432T variant represents a cytosine to thymine transition at nucleotide position 1432. This single nucleotide polymorphism (SNP) occurs within the coding sequence and results in a missense mutation, changing the amino acid at position 478 from Alanine (Ala) to Valine (Val) (p.Ala478Val).

Hypothesis: The p.Ala478Val amino acid substitution resulting from the C1432T variant may alter the structure and function of the SOX30 protein. This could potentially disrupt its transcriptional regulatory activity, its interaction with other proteins, and its role in cellular signaling pathways, thereby contributing to disease predisposition or progression.

Proposed Preliminary Studies

To systematically investigate the potential impact of the SOX30 C1432T variant, we propose a series of preliminary studies.

In Silico Analysis

Before proceeding with wet-lab experiments, computational tools will be used to predict the potential functional impact of the p.Ala478Val substitution.

Experimental Protocol: In Silico Functional Prediction

-

Input: The SOX30 protein sequence (UniProt ID: O94993) and the amino acid substitution (A478V) will be submitted to various prediction tools.

-

Prediction Tools: A suite of algorithms will be utilized to generate a consensus prediction.

-

SIFT (Sorting Intolerant From Tolerant): Predicts whether an amino acid substitution affects protein function based on sequence homology.

-

PolyPhen-2 (Polymorphism Phenotyping v2): Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using physical and comparative considerations.

-

PROVEAN (Protein Variation Effect Analyzer): Predicts whether a protein sequence variation affects protein function.

-

I-Mutant and MUpro: Predict the effect of the mutation on protein stability.

-

-

Analysis: The outputs from these tools will be aggregated to classify the variant as "deleterious," "possibly damaging," "benign," or "neutral."

Data Presentation:

| In Silico Prediction Tool | Prediction Score | Prediction Outcome |

| SIFT | Hypothetical Value | Tolerated/Deleterious |

| PolyPhen-2 (HumDiv) | Hypothetical Value | Benign/Possibly Damaging/Probably Damaging |

| PolyPhen-2 (HumVar) | Hypothetical Value | Benign/Possibly Damaging/Probably Damaging |

| PROVEAN | Hypothetical Value | Neutral/Deleterious |

| I-Mutant | Hypothetical Value | Increase/Decrease Stability |

| MUpro | Hypothetical Value | Increase/Decrease Stability |

Molecular Characterization

The initial step in the experimental validation is the generation of a tool to study the variant in a controlled system.

Experimental Protocol: Site-Directed Mutagenesis

-

Template: A mammalian expression vector containing the full-length wild-type (WT) human SOX30 cDNA will be used as the template.

-

Primer Design: Mutagenic primers will be designed to introduce the C to T mutation at nucleotide 1432. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: A high-fidelity DNA polymerase will be used to amplify the entire plasmid. The PCR program will be optimized for the specific plasmid and primers.

-

Parental DNA Digestion: The PCR product will be treated with DpnI endonuclease to digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

-

Transformation: The DpnI-treated plasmid will be transformed into competent E. coli for amplification.

-

Verification: Plasmid DNA from several colonies will be isolated and sequenced to confirm the presence of the C1432T mutation and the absence of other mutations.

Functional Assays

A series of in vitro experiments will be conducted to compare the functional properties of the SOX30 C1432T variant (SOX30-A478V) with the wild-type (SOX30-WT) protein.

Experimental Protocol: qRT-PCR for mRNA Expression

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T or a cancer cell line with low endogenous SOX30 expression) will be transiently transfected with expression vectors for SOX30-WT and SOX30-A478V. An empty vector control will also be included.

-

RNA Extraction: Total RNA will be extracted from the cells 24-48 hours post-transfection.

-

cDNA Synthesis: The extracted RNA will be reverse transcribed into cDNA.

-

qPCR: Real-time quantitative PCR will be performed using primers specific for the SOX30 transcript and a reference gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative expression of SOX30 mRNA will be calculated using the ΔΔCt method.

Experimental Protocol: Western Blot for Protein Expression

-

Cell Lysis: Transfected cells will be lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates will be determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane will be probed with a primary antibody specific for SOX30, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody against a loading control (e.g., β-actin or GAPDH) will also be used.

-

Detection: The protein bands will be visualized using a chemiluminescent substrate.

Data Presentation:

| Construct | Relative SOX30 mRNA Expression (Fold Change) | Relative SOX30 Protein Expression (Fold Change) |

| Empty Vector | 1.0 | 1.0 |

| SOX30-WT | Hypothetical Value | Hypothetical Value |

| SOX30-A478V | Hypothetical Value | Hypothetical Value |

Experimental Protocol: Luciferase Reporter Assay

-

Constructs: A reporter plasmid containing a luciferase gene under the control of a promoter with SOX30 binding sites (e.g., the β-catenin promoter) will be used.

-

Co-transfection: Cells will be co-transfected with the luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either the SOX30-WT, SOX30-A478V, or an empty expression vector.

-

Cell Lysis and Assay: 24-48 hours post-transfection, cells will be lysed, and the firefly and Renilla luciferase activities will be measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity will be normalized to the Renilla luciferase activity to determine the relative transcriptional activity.

Data Presentation:

| Construct | Relative Luciferase Activity (Fold Change) |

| Empty Vector | 1.0 |

| SOX30-WT | Hypothetical Value |

| SOX30-A478V | Hypothetical Value |

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

-

Cell Transfection and Lysis: Cells will be co-transfected with a tagged version of SOX30-WT or SOX30-A478V (e.g., FLAG-tagged) and an expression vector for a known interacting protein (e.g., β-catenin). Cells will then be lysed with a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysates will be incubated with an anti-FLAG antibody conjugated to beads to pull down the SOX30 protein and its binding partners.

-

Washing: The beads will be washed several times to remove non-specific binding proteins.

-

Elution and Western Blot: The immunoprecipitated proteins will be eluted from the beads and analyzed by Western blotting using antibodies against SOX30 and the interacting protein.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding and Transfection: Cells will be seeded in 96-well plates and transfected with SOX30-WT, SOX30-A478V, or an empty vector.

-

MTT Assay: At various time points (e.g., 24, 48, 72 hours), MTT reagent will be added to the cells. The resulting formazan crystals will be dissolved, and the absorbance will be measured at 570 nm.

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, will be plotted over time to generate a proliferation curve.

Experimental Protocol: Cell Migration Assay

-

Transwell Assay: Cells transfected with SOX30-WT, SOX30-A478V, or an empty vector will be seeded in the upper chamber of a Transwell insert. The lower chamber will contain a chemoattractant (e.g., serum).

-

Incubation: The cells will be allowed to migrate through the porous membrane for a defined period.

-

Staining and Quantification: The non-migrated cells on the upper surface of the membrane will be removed. The migrated cells on the lower surface will be fixed, stained with crystal violet, and counted under a microscope.

Data Presentation:

| Construct | Cell Proliferation (Absorbance at 72h) | Relative Cell Migration (Fold Change) |

| Empty Vector | Hypothetical Value | 1.0 |

| SOX30-WT | Hypothetical Value | Hypothetical Value |

| SOX30-A478V | Hypothetical Value | Hypothetical Value |

Visualizations

Caption: Overall experimental workflow for the characterization of the SOX30 C1432T variant.

Caption: Simplified Wnt/β-catenin signaling pathway indicating the inhibitory role of SOX30.

Caption: Logical workflow for the classification of the SOX30 C1432T variant's pathogenicity.

References

- 1. genecards.org [genecards.org]

- 2. SOX30 - Wikipedia [en.wikipedia.org]

- 3. SOX30 SRY-box transcription factor 30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homo sapiens SRY-box transcription factor 30 (SOX30), transcript varia - Nucleotide - NCBI [ncbi.nlm.nih.gov]

Initial characterization of the SOX30 C1432T phenotype

An Initial Characterization of the SOX30 C1432T Phenotype: A Technical Guide

Abstract

The SRY-Box Transcription Factor 30 (SOX30) is a crucial regulator of embryonic development and cell fate determination.[1][2] Emerging evidence has implicated SOX30 in various pathological processes, including male infertility and cancer.[3][4][5] This technical guide provides a comprehensive framework for the initial characterization of a novel, hypothetical C1432T variant in the SOX30 gene. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust workflow to elucidate the functional consequences of this and other previously uncharacterized SOX30 variants. This document details experimental protocols, data presentation strategies, and visual representations of associated signaling pathways and workflows.

Introduction to SOX30

SOX30 is a member of the SOX (SRY-related HMG-box) family of transcription factors. These proteins are defined by a conserved high-mobility group (HMG) box domain that facilitates DNA binding. SOX30 is primarily expressed in the testis, where it plays a critical role in spermatogenesis by activating the postmeiotic haploid gene program. Knockout studies in mice have demonstrated that the absence of Sox30 leads to meiotic arrest and subsequent infertility.

Beyond its role in reproductive biology, SOX30 has been identified as a tumor suppressor in several cancers. It can activate p53 transcription to induce apoptosis in lung cancer cells and inhibit the Wnt/β-catenin signaling pathway in acute myeloid leukemia. Given its multifaceted roles, the functional characterization of SOX30 variants is of significant interest for both basic and clinical research.

The hypothetical C1432T variant represents a single nucleotide polymorphism in the coding sequence of the SOX30 gene. To illustrate a comprehensive characterization, we will proceed under the assumption that this variant results in a missense mutation.

In Silico Analysis of the C1432T Variant

Prior to in vitro and in vivo studies, computational tools can be employed to predict the potential impact of a genetic variant on protein function. These algorithms utilize factors such as amino acid conservation across species and the physicochemical properties of the substituted amino acids.

Experimental Protocol: In Silico Prediction

-

Sequence Retrieval: Obtain the reference nucleotide and protein sequences for human SOX30 from a public database such as the National Center for Biotechnology Information (NCBI).

-

Variant Submission: Submit the C1432T variant and the corresponding amino acid change to multiple prediction tools. Commonly used platforms include:

-

SIFT (Sorting Intolerant From Tolerant): Predicts whether an amino acid substitution affects protein function based on sequence homology.

-

PolyPhen-2 (Polymorphism Phenotyping v2): Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using straightforward physical and comparative considerations.

-

CADD (Combined Annotation Dependent Depletion): Integrates multiple annotations into a single measure to score the deleteriousness of single nucleotide variants.

-

-

Result Interpretation: Analyze the output scores from each tool. Generally, a SIFT score < 0.05 is considered deleterious, a PolyPhen-2 score > 0.85 is considered probably damaging, and a higher CADD score indicates a greater predicted deleterious effect.

Data Presentation: Predicted Impact of SOX30 C1432T

| Prediction Tool | Score | Prediction |

| SIFT | 0.02 | Deleterious |

| PolyPhen-2 | 0.91 | Probably Damaging |

| CADD | 25.3 | High Deleteriousness |

Note: The data presented in this table is hypothetical and serves as an example.

Experimental Characterization Workflow

The following workflow provides a logical progression for the functional characterization of the SOX30 C1432T variant, moving from basic molecular effects to more complex cellular phenotypes.

Caption: Experimental workflow for characterizing a novel SOX30 variant.

Molecular and Cellular Functional Assays

Gene and Protein Expression Analysis

An initial step is to determine if the C1432T mutation affects the stability of SOX30 mRNA or protein.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T for general expression or a lung cancer cell line like NCI-H460 for cancer-related studies). Transfect cells with plasmids expressing either wild-type (WT) SOX30 or the C1432T variant.

-

RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using primers specific for the SOX30 transcript and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of SOX30 mRNA in cells expressing the C1432T variant compared to WT using the ΔΔCt method.

-

Protein Extraction: Lyse the transfected cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against SOX30, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Data Presentation: SOX30 Expression Levels

| Construct | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |

| Wild-Type SOX30 | 1.00 ± 0.08 | 1.00 ± 0.12 |

| SOX30 C1432T | 0.95 ± 0.11 | 0.52 ± 0.09 |

Note: The data presented in this table is hypothetical and suggests the C1432T variant may lead to reduced protein stability.

Subcellular Localization

SOX30 is a transcription factor and must localize to the nucleus to function. This experiment determines if the C1432T mutation alters its cellular location.

-

Cell Culture and Transfection: Seed cells on glass coverslips and transfect with plasmids expressing WT or C1432T SOX30.

-

Fixation and Permeabilization: After 24 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% bovine serum albumin and incubate with a primary antibody against SOX30. Follow with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope and assess the localization of the SOX30 protein (WT vs. C1432T) relative to the nucleus.

DNA Binding and Transcriptional Activity

These assays directly test the core function of SOX30 as a transcription factor.

-

Plasmid Preparation: Obtain or construct a luciferase reporter plasmid containing a promoter with known SOX30 binding sites (e.g., the p53 promoter).

-

Co-transfection: Co-transfect cells with the reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either the WT SOX30 or C1432T SOX30 expression plasmid.

-

Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in transcriptional activation for the C1432T variant relative to WT.

Data Presentation: Transcriptional Activity of SOX30 Variants

| Construct | Reporter Gene | Relative Luciferase Activity (Fold Change) |

| Empty Vector | p53-luc | 1.00 ± 0.15 |

| Wild-Type SOX30 | p53-luc | 8.50 ± 0.75 |

| SOX30 C1432T | p53-luc | 2.10 ± 0.40 |

Note: The hypothetical data suggests that the C1432T variant significantly impairs the ability of SOX30 to activate transcription of its target genes.

Signaling Pathway Analysis

SOX30 is known to interact with key cellular signaling pathways. Visualizing these pathways can help contextualize the potential impact of the C1432T variant.

SOX30 and the p53 Pathway

SOX30 can directly bind to the p53 promoter to activate its transcription, leading to cell cycle arrest and apoptosis.

Caption: SOX30-mediated p53 pathway activation.

SOX30 and the Wnt/β-catenin Pathway

SOX30 can act as a tumor suppressor by inhibiting the Wnt/β-catenin signaling pathway.

Caption: SOX30 inhibition of the Wnt/β-catenin pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial characterization of the hypothetical SOX30 C1432T variant. The described workflow, from in silico prediction to molecular and cellular assays, provides a robust framework for determining the functional consequences of this and other novel genetic variants. The hypothetical data presented suggests that the C1432T variant could lead to reduced protein stability and impaired transcriptional activity, potentially disrupting its tumor suppressor functions.

Future studies should aim to validate these findings using additional cell lines and primary patient samples, if available. Investigating the impact of the C1432T variant on protein-protein interactions, such as its association with HDAC3, would provide further mechanistic insight. Ultimately, the development of a knock-in mouse model harboring the corresponding mutation would be the gold standard for elucidating the in vivo phenotypic consequences.

References

Exploring the Interactome of the SOX30 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SRY-box transcription factor 30 (SOX30) is a critical regulator of gene expression involved in diverse biological processes, including spermatogenesis and tumor suppression. Its function is intricately linked to its interactions with other cellular proteins. Understanding the SOX30 interactome is paramount for elucidating its molecular mechanisms and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the known SOX30 protein interactions, detailed experimental protocols for their identification and validation, and a summary of the signaling pathways influenced by these interactions.

Introduction to SOX30

SOX30 is a member of the SOX (SRY-related HMG-box) family of transcription factors, characterized by a highly conserved high-mobility group (HMG) DNA-binding domain.[1] Like other SOX proteins, SOX30 binds to specific DNA sequences, leading to the transcriptional regulation of its target genes. Emerging evidence has highlighted its role as a tumor suppressor in various cancers, including lung and breast cancer, primarily through the transcriptional activation of p53 and inhibition of the Wnt/β-catenin signaling pathway.[1] Furthermore, SOX30 is essential for male germ cell development and differentiation.[2] The diverse functions of SOX30 are mediated through a complex and dynamic network of protein-protein interactions that modulate its activity, localization, and stability.

The SOX30 Interactome: Known Interacting Partners

While a large-scale, systematic analysis of the SOX30 interactome is not yet extensively published, several key interacting partners have been identified and validated through targeted studies. These interactions are crucial for SOX30's role in cellular signaling and gene regulation.

| Interacting Protein | Method of Identification | Functional Significance | Reference |

| β-catenin (CTNNB1) | Co-immunoprecipitation (Co-IP), Fluorescence Resonance Energy Transfer (FRET) | SOX30 directly interacts with β-catenin, competing with TCF4 for binding. This interaction inhibits the transcriptional activity of the Wnt/β-catenin pathway, contributing to the tumor-suppressive function of SOX30. | [3][4] |

| p53 (TP53) | Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP) | SOX30 directly binds to the p53 promoter to transcriptionally activate its expression. While a direct physical interaction is not yet fully confirmed, their functional link is strong, with SOX30-mediated apoptosis being p53-dependent. |

As a reference for the broader SOX family, a study on the SOX2 interactome identified 144 putative interacting proteins, including numerous ribonucleoproteins and DNA repair proteins, suggesting potential roles in post-transcriptional regulation.

Signaling Pathways Involving SOX30 Interactions

The known interactions of SOX30 place it as a key modulator of critical signaling pathways implicated in both development and disease.

Wnt/β-catenin Signaling Pathway

SOX30 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation. Upon Wnt stimulation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression, promoting cell proliferation and survival. SOX30 intervenes in this pathway through a dual mechanism: it can transcriptionally repress the expression of β-catenin and also physically interact with nuclear β-catenin, thereby preventing its association with TCF4 and inhibiting the expression of Wnt target genes.

p53 Signaling Pathway

SOX30 is a positive regulator of the p53 tumor suppressor pathway. It directly binds to the promoter of the p53 gene, inducing its transcription. The subsequent increase in p53 protein levels leads to the activation of p53 target genes involved in apoptosis, such as BAX and PMAIP1. This functional interaction is critical for the pro-apoptotic and tumor-suppressive activities of SOX30.

Experimental Protocols for Studying the SOX30 Interactome

The identification and characterization of protein-protein interactions are fundamental to understanding protein function. The following sections provide detailed protocols for key experimental techniques used to investigate the SOX30 interactome.

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry

This is a powerful and widely used method to identify in vivo protein interaction partners. The "bait" protein (SOX30) is immunoprecipitated from a cell lysate, and the co-precipitated "prey" proteins are identified by mass spectrometry.

Detailed Protocol:

-

Cell Lysis:

-

Harvest cells expressing SOX30 and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Pre-clearing:

-

To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-SOX30 antibody (or an isotype control IgG for a negative control) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with adjusted salt concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

-

Mass Spectrometry Analysis:

-

Run the eluted proteins on an SDS-PAGE gel.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the entire lane or specific bands of interest.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using software like Mascot or SEQUEST. Quantitative analysis can be performed using label-free or stable isotope labeling methods to distinguish specific interactors from background contaminants.

-